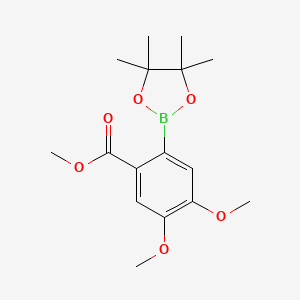

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

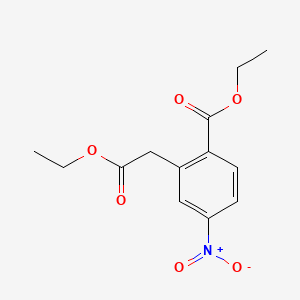

“Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C16H23BO6 . It has a molecular weight of 322.2 g/mol . The IUPAC name for this compound is methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .

Molecular Structure Analysis

The compound has a complex structure that includes a boron atom within a cyclic structure known as a dioxaborolane . The molecule also contains methoxy and benzoate functional groups . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Physical And Chemical Properties Analysis

This compound has several computed properties. It has no hydrogen bond donors, six hydrogen bond acceptors, and five rotatable bonds . The topological polar surface area is 63.2 Ų . The compound has a complexity of 422 .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Novel Copolymers

- Results : The resulting copolymers exhibit enhanced optical and electrochemical characteristics, which are quantified through spectroscopic methods and electrochemical assays .

Application 3: Transesterification Reactions

- Results : The transesterification process is monitored through GC-MS, ensuring the successful exchange of ester groups .

Application 4: Preparation of Aminothiazoles

- Results : The synthesized aminothiazoles are analyzed for their γ-secretase modulatory activity, showing promising results in in vitro assays .

Application 5: Synthesis of Amino-pyrido-indol-carboxamides

- Results : The compounds are tested for their inhibitory activity against JAK2, and the potency is determined through enzyme-linked assays .

Application 6: Reduction of Nitroorganics

- Results : The reduction reactions are evaluated for their efficiency and selectivity, with the aim of minimizing by-products and maximizing yield .

Application 7: Drug Synthesis and Cancer Research

- Results : Research has shown that enzymes produced by boric acid compounds, such as the one , can generate highly reactive oxygen species leading to apoptosis in certain cancer cell lines, indicating potential for cancer treatment .

Application 8: Development of Organic Light-Emitting Diodes (OLEDs)

Eigenschaften

IUPAC Name |

methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)11-9-13(20-6)12(19-5)8-10(11)14(18)21-7/h8-9H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPWLISYCDGHEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659317 |

Source

|

| Record name | Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

CAS RN |

1201566-80-4 |

Source

|

| Record name | Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)

![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)

![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)